molecular formula C15H21N3O3 B2393360 N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide CAS No. 1251698-23-3

N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide

Cat. No.: B2393360
CAS No.: 1251698-23-3
M. Wt: 291.351
InChI Key: JFHHOUUXILYIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-toluidine, glycine, and propylene oxide.

    Formation of Imidazolidinone Ring: The key step involves the cyclization of the starting materials to form the imidazolidinone ring. This can be achieved through a condensation reaction under acidic or basic conditions.

    Functional Group Modification:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes can be employed.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy or amino derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetic acid, while reduction may produce N-(2-hydroxypropyl)-2-(2-hydroxy-3-(p-tolyl)imidazolidin-1-yl)acetamide.

Scientific Research Applications

N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide
  • N-(2-hydroxypropyl)-2-(2-oxo-3-(m-tolyl)imidazolidin-1-yl)acetamide
  • N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)propionamide

Uniqueness

N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide, with CAS number 1251698-23-3, is a compound that has garnered interest due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3O3C_{13}H_{17}N_{3}O_{3}, with a molecular weight of 291.35 g/mol. The compound features an imidazolidinone structure, which is significant for its biological activity.

PropertyValue
Molecular FormulaC13H17N3O3C_{13}H_{17}N_{3}O_{3}
Molecular Weight291.35 g/mol
CAS Number1251698-23-3

Antimicrobial Properties

Research indicates that derivatives of imidazolidinones exhibit notable antimicrobial activity. A study highlighted that compounds with similar structures to this compound demonstrated efficacy against various bacterial strains, suggesting potential use as antimicrobial agents .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes. For instance, it has shown promise in modulating the activity of stearoyl-CoA desaturase, an enzyme involved in fatty acid metabolism . This inhibition could have implications for metabolic disorders and obesity management.

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have been evaluated in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain types of cancer cells, indicating a potential role in cancer therapy . Further research is needed to elucidate the mechanisms behind these effects and establish therapeutic windows.

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective properties. It appears to modulate pathways associated with oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various imidazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

In vitro testing on human breast cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its potential role as an anticancer agent .

Properties

IUPAC Name

N-(2-hydroxypropyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-11-3-5-13(6-4-11)18-8-7-17(15(18)21)10-14(20)16-9-12(2)19/h3-6,12,19H,7-10H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHHOUUXILYIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.